molecular formula C7H6BrNO2 B12809719 N-(4-Bromophenyl)-N-hydroxyformamide CAS No. 96018-73-4

N-(4-Bromophenyl)-N-hydroxyformamide

Cat. No.: B12809719
CAS No.: 96018-73-4
M. Wt: 216.03 g/mol
InChI Key: DPSLUNNZPRHJHD-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-hydroxyformamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-hydroxyformamide typically involves the reaction of 4-bromoaniline with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-hydroxyformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-bromophenyl)formamide oxides, while reduction can produce N-(4-bromophenyl)amine derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-N-hydroxyformamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-Bromophenyl)-N-hydroxyformamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)formamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N-(4-Chlorophenyl)-N-hydroxyformamide:

    N-(4-Bromophenyl)acetamide: Has an acetamide group instead of formamide, which can influence its chemical behavior and uses.

Uniqueness

N-(4-Bromophenyl)-N-hydroxyformamide is unique due to the presence of both bromine and hydroxyformamide groups, which confer specific reactivity and potential biological activities. Its distinct structure allows for diverse applications in various scientific fields.

Properties

CAS No.

96018-73-4

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

N-(4-bromophenyl)-N-hydroxyformamide

InChI

InChI=1S/C7H6BrNO2/c8-6-1-3-7(4-2-6)9(11)5-10/h1-5,11H

InChI Key

DPSLUNNZPRHJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C=O)O)Br

Origin of Product

United States

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